4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol
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Overview
Description
4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol is a chemical compound with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 g/mol . This compound is characterized by the presence of a 3,5-dichlorophenyl group attached to a butanol backbone through a methylamino linkage. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 3,5-dichlorobenzylamine with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, ensures the efficient production of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(3,5-Dichlorophenyl)methyl]amino}butan-2-ol include:
- 3,5-Dichlorobenzylamine
- 2-Butanol
- 4-Aminobutan-2-ol
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a 3,5-dichlorophenyl group and a butanol backbone, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications .
Properties
Molecular Formula |
C11H15Cl2NO |
---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
4-[(3,5-dichlorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(15)2-3-14-7-9-4-10(12)6-11(13)5-9/h4-6,8,14-15H,2-3,7H2,1H3 |
InChI Key |
XFGRZBKLBKDYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=CC(=CC(=C1)Cl)Cl)O |
Origin of Product |
United States |
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